molecular formula C6H3BrClF2NO B2558509 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine CAS No. 1806058-06-9

3-Bromo-6-chloro-2-(difluoromethoxy)pyridine

Cat. No.: B2558509
CAS No.: 1806058-06-9
M. Wt: 258.45
InChI Key: ULICTZZBVBIALT-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(difluoromethoxy)pyridine is a heterocyclic organic compound with the molecular formula C6H3BrClF2NO. This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine typically involves halogenation and methoxylation reactions. One common method includes the bromination of 6-chloro-2-(difluoromethoxy)pyridine using bromine or a bromine source in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow systems and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives by removing halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the halogens.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: Dehalogenated pyridine derivatives are obtained.

Scientific Research Applications

3-Bromo-6-chloro-2-(difluoromethoxy)pyridine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-methoxypyridine
  • 3-Bromo-6-chloro-2-fluoropyridine
  • 3-Bromo-6-chloro-2-chloropyridine

Uniqueness

3-Bromo-6-chloro-2-(difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds and enhances its reactivity in various chemical transformations.

Properties

IUPAC Name

3-bromo-6-chloro-2-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2NO/c7-3-1-2-4(8)11-5(3)12-6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULICTZZBVBIALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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